Lower Thromboembolic Event Rate vs. Thrombopoietin Receptor Agonists (Real‑World ITP Cohort)
In a retrospective, multi‑center real‑world analysis of 179 adult chronic ITP patients, fostamatinib demonstrated a substantially lower frequency of thromboembolic events (TEs) compared to the thrombopoietin receptor agonists (TPO‑RAs) eltrombopag, romiplostim, and avatrombopag [1]. The TE rate at six months was 3.9% for fostamatinib versus 9.2% for eltrombopag, 4.7% for romiplostim, and 11.4% for avatrombopag [1]. This represents absolute TE risk reductions of 5.3, 0.8, and 7.5 percentage points favoring fostamatinib over eltrombopag, romiplostim, and avatrombopag, respectively. Meanwhile, no clinically meaningful differences were observed for the platelet response endpoints (≥30 × 10³/μL, ≥50 × 10³/μL, and doubling of baseline platelet count) among the agents [1].
| Evidence Dimension | Incidence of thromboembolic events at 6 months |
|---|---|
| Target Compound Data | 3.9% (fostamatinib, n = 51) |
| Comparator Or Baseline | ELT: 9.2% (n = 87); ROM: 4.7% (n = 127); AVA: 11.4% (n = 44) |
| Quantified Difference | Absolute risk reduction vs ELT: 5.3 pp; vs ROM: 0.8 pp; vs AVA: 7.5 pp |
| Conditions | Retrospective cohort, 17 US community hematology practices, patients receiving at least one of the four agents |
Why This Matters
For scientific selection, this evidence demonstrates that fostamatinib achieves comparable platelet control with a meaningfully lower thrombotic risk, directly influencing safety‑weighted therapeutic value assessments and real‑world applicability.
- [1] Dranitsaris G, Peevyhouse A, Wood T, et al. Fostamatinib or Thrombopoietic Receptor Agonists for the Treatment of Chronic Immune Thrombocytopenia in Adult Patients: A Real‑World Assessment of Safety, Effectiveness and Cost. Acta Haematol. 2023;146(5):387-396. View Source
